molecular formula C10H12ClNO2 B8744342 Propyl 5-amino-2-chlorobenzoate

Propyl 5-amino-2-chlorobenzoate

Cat. No.: B8744342
M. Wt: 213.66 g/mol
InChI Key: BSBGRZNFZKZGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 5-amino-2-chlorobenzoate is a substituted benzoate ester characterized by a propyl ester group at the carboxyl position, a chlorine atom at the 2-position, and an amino group at the 5-position of the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.67 g/mol. These groups may influence solubility, stability, and biological activity compared to simpler benzoate derivatives .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

propyl 5-amino-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5,12H2,1H3

InChI Key

BSBGRZNFZKZGAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The amino group may render the compound more susceptible to oxidation or nucleophilic reactions compared to methyl or propyl parabens, which lack such reactive sites .

Physico-Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property This compound Propyl Paraben 4-Propylphenol Methyl Paraben
Molecular Weight 213.67 g/mol 180.20 g/mol 136.19 g/mol 152.15 g/mol
Polarity High (due to NH₂ and Cl) Moderate (OH) Low (alkyl chain) Moderate (OH)
Solubility Likely polar solvents (e.g., DMSO) Water: 0.4 g/L Low water solubility Water: 1.7 g/L
Stability Sensitive to light/oxidation Stable under pH 4–8 Stable in acidic conditions pH-sensitive

Notes:

  • The amino group in this compound may enhance solubility in polar aprotic solvents but reduce stability under oxidative conditions compared to parabens .
  • Chlorine’s electron-withdrawing effect could increase acidity of the adjacent hydrogen atoms, influencing reactivity .

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